molecular formula C22H18N4O4S B2477076 6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112013-41-8

6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2477076
CAS No.: 1112013-41-8
M. Wt: 434.47
InChI Key: HTTCOIFDACRSEW-UHFFFAOYSA-N
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Description

6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a potent and selective small-molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. This compound functions by specifically targeting the ATM protein and inhibiting its kinase activity , which is a central regulator of the DNA damage response (DDR), particularly for double-strand breaks. By inhibiting ATM, this reagent effectively blocks the phosphorylation of downstream substrates like CHK2, KAP1, and H2AX , thereby disrupting DNA repair signaling and cell cycle checkpoints. Its primary research value lies in its application as a chemical tool to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide or doxorubicin. Studies utilizing this inhibitor are crucial for elucidating the role of the ATM pathway in tumorigenesis, cancer cell survival, and the development of chemo- and radio-resistance . It is an essential compound for researchers in oncology and pharmacology exploring combination therapies and synthetic lethal interactions for cancers with specific DNA repair deficiencies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-3-8-26-21(27)15-9-17-18(29-12-28-17)10-16(15)23-22(26)31-11-19-24-20(25-30-19)14-6-4-13(2)5-7-14/h3-7,9-10H,1,8,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTCOIFDACRSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime. The amidoxime is then cyclized with a suitable reagent, such as acetic anhydride, to form the 1,2,4-oxadiazole ring.

    Synthesis of the quinazolinone core: This involves the reaction of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone structure.

    Formation of the dioxolo ring: This can be achieved by reacting a suitable diol with a protecting group, such as methylene chloride, under acidic conditions.

    Coupling reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the quinazolinone core, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced quinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Compounds containing oxadiazoles and quinazolinones have been reported to exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of quinazolinones possess significant antimicrobial properties. The introduction of oxadiazole moieties can enhance these effects by improving solubility and bioavailability .
  • Anticancer Properties : Quinazolinone derivatives are known for their anticancer activities. The specific structure of this compound suggests potential efficacy against various cancer cell lines. Empirical testing is necessary to confirm its effectiveness in this regard .
  • Anti-inflammatory Effects : Research indicates that compounds similar to this one can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Potential Applications

Given its unique structure and biological activity profile, this compound may find applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Research Studies : To explore its mechanisms of action in various biological systems.
  • Chemical Synthesis : As a precursor for synthesizing other complex organic molecules with desired properties.

Mechanism of Action

The mechanism of action of 6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the oxadiazole moiety could interact with receptor sites, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name Core Structure Key Substituents Bioactivity Reference
Target Compound Quinazolinone + [1,3]dioxolo 1,2,4-oxadiazole (4-methylphenyl), allyl, methyl sulfanyl Not explicitly tested (inferred COX-2/kinase) -
3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-ones (e.g., 1f in ) Dihydroquinazolinone Sulfonamide, styryl group COX-2 inhibition (47.1% at 20 μM)
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline () Quinoline 1,2,4-oxadiazole (phenyl) Antimicrobial/antiviral (inferred)
4-(3-Methyl-5-(prop-1-en-2-yl)-[1,2,4]triazolo[4,3-c]quinazolin-9-yl)benzonitrile (8B) Triazoloquinazoline Nitrile, allyl, triazole Anticancer (inferred from synthesis)

Key Observations :

  • Oxadiazole vs.
  • Allyl Group : The prop-2-en-1-yl group in the target compound contrasts with the styryl group in 1f (). Allyl groups are less conjugated, possibly reducing oxidative metabolism compared to styryl .
  • Sulfanyl Bridge : The methyl sulfanyl linker in the target compound differs from sulfonamide groups in 1f , which are critical for COX-2 inhibition. Sulfanyl groups may offer better membrane permeability but lower polarity .
Pharmacological Activity Comparison
  • COX-2 Inhibition: Compound 1f () showed 47.1% inhibition at 20 μM, while the target compound’s lack of a sulfonamide group suggests weaker COX-2 affinity. However, the oxadiazole and quinazolinone core may compensate via hydrophobic interactions .
  • Anticancer Potential: The triazoloquinazoline 8B () shares a fused heterocyclic core with the target compound. The nitrile group in 8B may enhance cytotoxicity, whereas the target’s dioxolo ring could reduce metabolic degradation .
  • Structural Clustering: highlights that bioactivity profiles correlate with structural similarity.

Research Implications and Gaps

  • Bioactivity Prediction : The target compound’s structural features (oxadiazole, allyl, dioxolo) suggest dual kinase/COX-2 inhibition, but empirical validation is required.
  • Optimization Opportunities : Introducing sulfonamide groups (as in 1f ) or nitriles (as in 8B ) could enhance potency.
  • Synthetic Challenges : The dioxolo ring may complicate regioselective functionalization, necessitating advanced catalytic methods .

Biological Activity

The compound 6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel structure combining various pharmacophoric elements known for their biological activities. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula of the compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, featuring a complex arrangement that includes an oxadiazole ring and a quinazolinone moiety. The presence of these functional groups suggests potential interactions with biological targets involved in various diseases.

Target Enzymes and Pathways

The primary target of this compound appears to be acetylcholinesterase (AChE) . The interaction with AChE leads to inhibition of the enzyme's activity, resulting in increased levels of acetylcholine (ACh) in the synaptic cleft. This mechanism is crucial as it enhances cholinergic signaling involved in muscle contraction and cognitive functions.

Moreover, compounds with similar structures have been shown to inhibit key pathways associated with tumorigenesis, such as the PI3K-AKT pathway , which is often dysregulated in cancer cells. This suggests a potential anticancer activity through modulation of cell proliferation and survival pathways .

Anticancer Activity

Recent studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various enzymes like thymidylate synthase and histone deacetylases (HDAC) . These compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation . The specific compound under discussion may also exhibit similar activities due to its structural characteristics.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing the oxadiazole moiety have demonstrated effectiveness against various bacterial strains and fungi. For instance, related oxadiazole derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Preliminary cytotoxicity assays indicate that this compound may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents with minimal side effects. Further studies are needed to quantify these effects across different cell lines.

Study 1: Anticancer Screening

In a recent study involving the synthesis of various oxadiazole derivatives, several compounds were screened for their ability to inhibit cancer cell growth. The results indicated that compounds similar to the one discussed showed IC50 values in the low micromolar range against human cancer cell lines, suggesting significant anticancer potential .

Study 2: Antimicrobial Activity Evaluation

Another study evaluated the antimicrobial efficacy of oxadiazole-containing compounds against a panel of bacterial strains. The results demonstrated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Summary Table

Activity Type Target Effect Reference
AnticancerAChEInhibition leading to apoptosis
AntimicrobialVarious bacterial strainsSignificant growth inhibition
CytotoxicityCancer cell linesSelective toxicity

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis involves multi-step protocols, typically starting with the assembly of the quinazolin-8-one core followed by functionalization with the oxadiazole and allyl groups. Key steps include:

  • Reaction conditions : Reflux in polar aprotic solvents (e.g., ethanol/methanol) with controlled temperature (60–80°C) to optimize yields .
  • Functionalization : Sulfanyl linkage formation via nucleophilic substitution between thiol-containing intermediates and halogenated precursors .
  • Purification : Column chromatography or recrystallization in DMF/ethanol mixtures to isolate high-purity products .

Q. How can structural confirmation be achieved post-synthesis?

Modern analytical techniques are essential:

  • NMR spectroscopy : Confirm proton environments (e.g., allyl protons at δ 5.0–5.5 ppm, aromatic protons in the oxadiazole ring at δ 7.2–8.0 ppm) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the quinazolinone core) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What solubility and lipophilicity parameters are critical for in vitro assays?

  • Solubility : The compound’s methoxy and oxadiazole groups enhance aqueous solubility in DMSO or ethanol-water mixtures (~2–5 mg/mL) .
  • Lipophilicity : Calculated logP values (SwissADME) range from 2.5–3.2, indicating moderate membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
  • Dose-response standardization : Perform IC50/EC50 curves across multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects .
  • Control benchmarking : Compare activity against reference compounds (e.g., celecoxib for anti-inflammatory assays) .

Q. What reaction mechanisms govern the compound’s stability under physiological conditions?

The allyl group and sulfanyl linker are potential degradation hotspots:

  • Hydrolysis : The oxadiazole ring is susceptible to acidic/basic hydrolysis (pH <3 or >10), forming carboxylic acid derivatives .
  • Oxidative stress : Allyl groups may undergo epoxidation or cleavage via cytochrome P450 enzymes, detectable via LC-MS metabolite profiling .

Q. How can computational models predict pharmacokinetic properties?

  • ADME prediction : SwissADME or ADMETLab2.0 can estimate bioavailability (%F = 50–60%), blood-brain barrier penetration (low), and CYP450 interactions (CYP3A4 substrate) .
  • Docking studies : Molecular dynamics simulations (AutoDock Vina) reveal binding affinities to targets like COX-2 (ΔG ≈ -9.5 kcal/mol) or EGFR kinase (ΔG ≈ -8.2 kcal/mol) .

Q. What strategies optimize selectivity for quinazolinone-based targets?

  • Substituent tuning : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance target affinity .
  • Isosteric replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-thiadiazole to modulate steric and electronic effects .

Experimental Design Considerations

Q. How to design assays for evaluating antimicrobial activity?

  • Strain selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungi (e.g., C. albicans) .
  • MIC determination : Use broth microdilution (CLSI guidelines) with 24–48 hr incubation and resazurin viability staining .

Q. What in vitro models assess anti-inflammatory potential?

  • COX-2 inhibition : Measure prostaglandin E2 (PGE2) suppression in LPS-stimulated RAW 264.7 macrophages via ELISA .
  • NF-κB pathway : Luciferase reporter assays in HEK293T cells transfected with NF-κB response elements .

Data Interpretation and Validation

Q. How to validate off-target effects in kinase inhibition studies?

  • Kinome-wide profiling : Use panels like KinomeScan to assess selectivity across 468 kinases .
  • Counter-screening : Test against structurally related kinases (e.g., EGFR vs. HER2) to rule out non-specific binding .

Q. What statistical methods address variability in cytotoxicity data?

  • ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Dose-response modeling : Fit data to Hill equations (GraphPad Prism) to calculate EC50/LC50 values with 95% confidence intervals .

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